Cas no 881676-32-0 (5-Bromo-1H-pyrrole-3-carbaldehyde)

5-Bromo-1H-pyrrole-3-carbaldehyde structure
881676-32-0 structure
Nome del prodotto:5-Bromo-1H-pyrrole-3-carbaldehyde
Numero CAS:881676-32-0
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD11875943
CID:1065541
PubChem ID:57831983

5-Bromo-1H-pyrrole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-bromo-1H-Pyrrole-3-carboxaldehyde
    • 1H-Pyrrole-3-carboxaldehyde, 5-broMo-
    • 5-bromo-1H-pyrrole-3-carbaldehyde
    • 2-bromo-4-formylpyrrole
    • XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • 1H-Pyrrole-3-carbaldehyde,5-bromo-
    • SY225462
    • ST2401906
    • 5-Bromo-1H-pyrrole-3-carboxaldehyde (ACI)
    • 5-Bromopyrrole-3-carboxaldehyde
    • SB62136
    • AS-61224
    • Z1255492158
    • 881676-32-0
    • SCHEMBL1156796
    • MFCD11875943
    • EN300-365262
    • DB-123843
    • F13792
    • AKOS022190024
    • CS-0060104
    • 5-Bromo-1H-pyrrole-3-carbaldehyde
    • MDL: MFCD11875943
    • Inchi: 1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H
    • Chiave InChI: XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=C(Br)NC=1

Proprietà calcolate

  • Massa esatta: 172.94763g/mol
  • Massa monoisotopica: 172.94763g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 96.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 32.9

Proprietà sperimentali

  • Punto di ebollizione: 299.6±20.0℃ at 760 mmHg

5-Bromo-1H-pyrrole-3-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D405727-1g
5-bromo-1H-Pyrrole-3-carboxaldehyde
881676-32-0 97%
1g
$510 2024-07-28
eNovation Chemicals LLC
D297253-1g
1H-Pyrrole-3-carboxaldehyde, 5-broMo-
881676-32-0 95%
1g
$350 2024-05-24
Chemenu
CM197951-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
5g
$932 2021-08-05
ChemScence
CS-0060104-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 99.63%
1g
$217.0 2022-04-26
Chemenu
CM197951-250mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
250mg
$100 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI730-50mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95+%
50mg
186.0CNY 2021-07-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY225462-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 ≥95%
1g
¥381.0 2023-09-15
Chemenu
CM197951-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
5g
$*** 2023-05-29
Alichem
A109004175-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%
1g
$475.20 2023-08-31
eNovation Chemicals LLC
Y1044049-1g
5-bromo-1h-pyrrole-3-carbaldehyde
881676-32-0 98%
1g
$100 2024-06-07

5-Bromo-1H-pyrrole-3-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C → reflux
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, -78 °C; 2 h, -78 °C → -10 °C
2.2 Reagents: Water
Riferimento
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes
Outlaw, Victor K.; et al, Organic Letters, 2014, 16(24), 6334-6337

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 5 min, 0 °C; 60 min, 130 °C
2.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Methanol
2.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
2.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
3.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
3.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
1.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
2.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
2.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: N-Bromosuccinimide
Riferimento
Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins
Almejbel, Arwa S.; et al, Organic & Biomolecular Chemistry, 2020, 18(37), 7336-7344

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C
2.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Riferimento
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Riferimento
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

5-Bromo-1H-pyrrole-3-carbaldehyde Raw materials

5-Bromo-1H-pyrrole-3-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:881676-32-0)5-Bromo-1H-pyrrole-3-carbaldehyde
A852447
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):202.0/383.0